[(3,5-Dichlorophenyl)methyl](propan-2-yl)amine
Description
Molecular Identity and Nomenclature
(3,5-Dichlorophenyl)methylamine, systematically named as N-[(3,5-dichlorophenyl)methyl]propan-2-amine, presents a molecular structure that combines aromatic and aliphatic components through a methylene bridge. The compound belongs to the broader class of substituted benzylamines, specifically featuring a dichlorinated aromatic ring system attached to an isopropyl amine moiety. According to International Union of Pure and Applied Chemistry nomenclature conventions, this molecule is properly designated as N-[(3,5-dichlorophenyl)methyl]propan-2-amine, reflecting the systematic approach to naming organic compounds containing both aromatic halogenation and aliphatic amine functionalities.
The molecular identity of this compound encompasses several key structural features that define its chemical behavior. The 3,5-dichlorophenyl group provides an electron-deficient aromatic system due to the electron-withdrawing nature of the chlorine substituents, while the methylene linker offers conformational flexibility between the aromatic and aliphatic portions. The propan-2-yl (isopropyl) amine component introduces steric bulk and basicity to the molecule, creating a compound with distinct physicochemical properties compared to its non-halogenated or differently substituted analogs.
Chemical databases and literature sources employ various nomenclature systems for this compound, reflecting different naming conventions and structural emphasis. Alternative names include 3,5-dichlorobenzylisopropylamine and N-isopropyl-3,5-dichlorobenzylamine, each highlighting different aspects of the molecular structure. The systematic name provides the most unambiguous identification, clearly delineating the substitution pattern and functional group connectivity essential for chemical communication and database searches.
The compound's molecular formula reflects its composition of carbon, hydrogen, chlorine, and nitrogen atoms arranged in a specific three-dimensional configuration. This arrangement creates distinct regions of electron density and steric accessibility that influence both its chemical reactivity and potential biological interactions. Understanding these molecular characteristics forms the foundation for predicting synthetic pathways, reaction mechanisms, and structure-activity relationships relevant to pharmaceutical and materials science applications.
Historical Context in Organochlorine Chemistry
The development of organochlorine chemistry traces its origins to the early investigations of chlorinated organic compounds in the late eighteenth and early nineteenth centuries, establishing a foundation that would eventually encompass compounds like (3,5-Dichlorophenyl)methylamine. Organochlorine chemistry emerged as a distinct field through the systematic study of carbon-chlorine bond formation and the unique properties conferred by halogen substitution on organic molecules. The historical progression from simple chloroalkanes to complex aromatic chlorinated compounds reflects advancing synthetic methodologies and growing understanding of halogen effects on molecular properties.
Early organochlorine research focused primarily on industrial applications, particularly in solvent development and polymer chemistry, where compounds like dichloromethane, chloroform, and carbon tetrachloride demonstrated the utility of chlorinated organic molecules. The transition to more sophisticated aromatic chlorinated compounds occurred gradually as synthetic organic chemistry matured, enabling the preparation of specifically substituted aromatic systems with predictable properties. This evolution laid the groundwork for developing specialized compounds like (3,5-Dichlorophenyl)methylamine, which combine aromatic chlorination with functional group diversity.
The recognition of chlorine substituents as powerful modulators of electronic properties revolutionized approaches to molecular design in pharmaceutical and agrochemical research. Historical studies demonstrated that chlorine atoms could serve multiple roles: as electron-withdrawing groups influencing reactivity, as steric modulators affecting molecular conformation, and as metabolic blocking groups in drug design. These discoveries established the conceptual framework for developing compounds like (3,5-Dichlorophenyl)methylamine, where strategic chlorine placement optimizes desired molecular properties.
The synthetic methodologies enabling preparation of dichlorinated aromatic compounds evolved significantly throughout the twentieth century, progressing from harsh halogenation conditions to selective electrophilic substitution reactions. These advances permitted precise control over substitution patterns, enabling the synthesis of specific isomers like the 3,5-dichlorophenyl system found in (3,5-Dichlorophenyl)methylamine. Historical development of these synthetic approaches provided the tools necessary for exploring structure-activity relationships in dichlorinated aromatic compounds, contributing to their current prominence in medicinal chemistry and materials science.
Position within 3,5-Dichlorophenyl Derivative Family
The 3,5-dichlorophenyl substitution pattern represents a particularly significant arrangement within the broader family of dichlorinated aromatic compounds, offering unique electronic and steric properties that distinguish it from other isomeric forms. This specific substitution pattern places chlorine atoms in meta positions relative to each other, creating a symmetrical electronic environment that influences both the aromatic ring's reactivity and the properties of attached functional groups. (3,5-Dichlorophenyl)methylamine exemplifies how this substitution pattern can be incorporated into more complex molecular architectures while maintaining the beneficial properties associated with 3,5-dichlorophenyl systems.
Comparative analysis of 3,5-dichlorophenyl derivatives reveals several structural relatives that share the core aromatic system while differing in attached functional groups. 3,5-Dichloroaniline serves as a fundamental building block in this family, providing the basic amino-substituted aromatic framework from which more complex derivatives can be developed. The progression from 3,5-dichloroaniline to compounds like 3,5-dichlorobenzylamine and subsequently to (3,5-Dichlorophenyl)methylamine demonstrates the systematic expansion of molecular complexity while preserving the essential electronic characteristics of the dichlorinated aromatic core.
The structural diversity within the 3,5-dichlorophenyl derivative family encompasses various functional group modifications and chain extensions that modulate physicochemical properties while maintaining core aromatic characteristics. Related compounds include 3,5-dichlorobenzyl alcohol, 3,5-dichlorobenzoic acid, and various substituted 3,5-dichlorophenyl amines, each representing different approaches to functional group incorporation. (3,5-Dichlorophenyl)methylamine occupies a unique position within this family by combining the aromatic dichlorination pattern with both methylene linkage and secondary amine functionality, creating opportunities for diverse chemical modifications and biological interactions.
The electronic properties imparted by the 3,5-dichlorophenyl system significantly influence the behavior of attached functional groups, with the electron-withdrawing chlorine substituents modulating both nucleophilicity and electrophilicity of neighboring atoms. This electronic modulation affects reaction selectivity, binding affinity, and metabolic stability across the entire family of 3,5-dichlorophenyl derivatives. (3,5-Dichlorophenyl)methylamine benefits from these electronic effects, which enhance the stability of the methylene bridge and influence the basicity of the terminal amine group, contributing to its distinct chemical and potentially biological properties.
Significance in Contemporary Chemical Research
Contemporary chemical research has increasingly recognized the importance of halogenated aromatic compounds in drug discovery, materials science, and synthetic methodology development, positioning compounds like (3,5-Dichlorophenyl)methylamine at the forefront of current investigative efforts. The strategic incorporation of chlorine substituents in pharmaceutical scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 25% of marketed drugs containing at least one halogen atom. This trend reflects the unique properties that halogens, particularly chlorine, impart to organic molecules, including enhanced metabolic stability, improved lipophilicity, and modified electronic characteristics that can optimize biological activity.
Recent advances in synthetic methodology have enabled more efficient and selective preparation of dichlorinated aromatic compounds, facilitating broader exploration of their applications in various research domains. The development of palladium-catalyzed cross-coupling reactions, selective halogenation protocols, and improved purification techniques has made compounds like (3,5-Dichlorophenyl)methylamine more accessible to researchers across multiple disciplines. These synthetic improvements have supported expanded structure-activity relationship studies and enabled the investigation of previously challenging molecular targets, contributing to the compound's growing significance in contemporary research.
The application of (3,5-Dichlorophenyl)methylamine and related compounds in chemical biology represents a particularly active area of current research, where their unique structural features enable specific molecular interactions and biological modulation. The combination of aromatic halogenation with flexible aliphatic amine functionality provides researchers with versatile tools for probing biological systems and developing novel therapeutic approaches. Current investigations focus on leveraging these structural features for enzyme inhibition studies, receptor binding analyses, and cellular pathway modulation, demonstrating the compound's utility in advancing biological understanding.
Contemporary research emphasis on sustainable chemistry and green synthetic approaches has also influenced the study of dichlorinated aromatic compounds, driving development of more environmentally friendly preparation methods and applications. Researchers are exploring bio-based synthetic routes, recyclable catalytic systems, and renewable feedstock utilization for preparing compounds like (3,5-Dichlorophenyl)methylamine. These efforts align with broader trends toward sustainable chemical practices while maintaining the performance characteristics that make halogenated compounds valuable in pharmaceutical and materials applications, ensuring their continued relevance in future chemical research endeavors.
Properties
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-7(2)13-6-8-3-9(11)5-10(12)4-8/h3-5,7,13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDXKLYZFBLWML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 3,5-Dichlorobenzaldehyde with Isopropylamine
This is the most common and efficient synthetic route:
- Step 1: Condensation of 3,5-dichlorobenzaldehyde with isopropylamine to form an imine intermediate.
- Step 2: Catalytic reduction of the imine to the corresponding secondary amine.
| Parameter | Details |
|---|---|
| Starting materials | 3,5-Dichlorobenzaldehyde, isopropylamine |
| Solvent | Ethanol, methanol, or other polar solvents |
| Catalyst | Pd/C, Raney Nickel, or other hydrogenation catalysts |
| Reducing agent | Hydrogen gas (catalytic hydrogenation) or sodium borohydride (NaBH4) |
| Temperature | Room temperature to reflux (25–80 °C) |
| Reaction time | Several hours (4–12 h) |
Reductive Amination Using Alternative Catalysts and Reducing Agents
- Use of sodium triacetoxyborohydride (NaBH(OAc)3) as a milder reducing agent in reductive amination to improve selectivity and yield.
- Employing microwave-assisted synthesis to shorten reaction times and enhance yields.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Catalyst/Reducing Agent | Solvent | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Reductive amination (hydrogenation) | 3,5-Dichlorobenzaldehyde + isopropylamine | Pd/C, H2 gas | Ethanol | 85–95 | High yield, clean reaction | Requires hydrogenation setup |
| Reductive amination (NaBH4) | 3,5-Dichlorobenzaldehyde + isopropylamine | Sodium borohydride | Methanol | 75–85 | Mild conditions | Sensitive to pH, side reactions |
| Nucleophilic substitution | 3,5-Dichlorobenzyl chloride + isopropylamine | None (base used) | DMF, Acetonitrile | 60–80 | Simple reagents | Longer reaction time, side products |
| Reductive amination (NaBH(OAc)3) | 3,5-Dichlorobenzaldehyde + isopropylamine | Sodium triacetoxyborohydride | Dichloromethane | 80–90 | Mild, selective | More expensive reagent |
Detailed Research Findings and Notes
- Selectivity: Reductive amination methods provide better selectivity for the secondary amine without over-alkylation compared to direct nucleophilic substitution.
- Catalyst Influence: Pd/C catalysts are preferred for hydrogenation due to their high activity and ease of removal post-reaction.
- Solvent Effects: Polar protic solvents favor reductive amination, while polar aprotic solvents are better for nucleophilic substitution to enhance nucleophile strength.
- Reaction Optimization: Controlling temperature and molar ratios of amine to aldehyde or benzyl halide is critical to minimize side products such as tertiary amines or elimination products.
- Purification: The crude product often requires purification by recrystallization or chromatography to achieve high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dichlorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate as bases, halides or other electrophiles as reactants.
Major Products
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
(3,5-Dichlorophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3,5-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Substituents/Backbone | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| (3,5-Dichlorophenyl)methylamine | 3,5-dichlorophenylmethyl, isopropyl | C₁₀H₁₂Cl₂N | 217.11 | 1094755-34-6 | High lipophilicity, halogenated |
| N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine | 3,5-dimethoxyphenylmethyl, isopropyl | C₁₉H₂₅NO₂ | 299.41 | Not provided | Electron-rich methoxy groups |
| 2-(3,5-Dichlorophenyl)propan-2-amine | 3,5-dichlorophenyl, tertiary amine | C₉H₁₁Cl₂N | 204.10 | 129960-45-8 | Direct phenyl-amine linkage |
| (S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine | Dibromopyridyl, difluorophenyl, ethyl | C₁₃H₁₁Br₂F₂N₂ | 393.05 | Not provided | Heteroaromatic, multiple halogens |
| [(4-chlorophenyl)methyl][(3,4,5-trimethoxyphenyl)methyl]amine | 4-chlorophenyl, trimethoxyphenyl | C₁₇H₁₉ClNO₃ | 328.79 | Not provided | Mixed halogen/methoxy substitution |
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3,5-dichloro substitution in the target compound increases lipophilicity (logP ≈ 3.5 estimated), enhancing membrane permeability compared to methoxy-substituted analogs (e.g., N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine, logP ≈ 2.8) .
- Methoxy groups (electron-donating) in analogs like N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine may favor hydrogen bonding .
Crystallographic and Spectroscopic Data
- Crystal Packing: Related dichlorophenyl derivatives, such as 5-[(3,5-dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, exhibit N–H···N and C–H···π interactions, influencing solubility and stability .
- Spectroscopic Confirmation : For N-(bis(3,5-dimethoxyphenyl)methyl)propan-2-amine, ¹H NMR shows characteristic singlet peaks for methoxy groups (δ 3.75 ppm) and a multiplet for the isopropyl group (δ 1.05–1.15 ppm) .
Biological Activity
(3,5-Dichlorophenyl)methylamine, also known as 3,5-dichlorobenzyl isopropylamine, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications in medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a methyl group and a propan-2-ylamine moiety. Its unique structure contributes to its distinct chemical and biological properties.
The biological activity of (3,5-Dichlorophenyl)methylamine is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and potentially leading to therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with (3,5-Dichlorophenyl)methylamine:
- Antimicrobial Properties : Studies have suggested that the compound exhibits significant antimicrobial activity against a range of bacteria, including Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis .
- Antifungal Activity : It has also shown potential antifungal properties, making it a candidate for further exploration in treating fungal infections .
- Anticancer Potential : Preliminary research indicates that (3,5-Dichlorophenyl)methylamine may possess anticancer properties. Its efficacy was compared with clinically used drugs, demonstrating comparable or superior activity against certain cancer cell lines .
Table 1: Biological Activity Overview
| Activity Type | Specific Findings | References |
|---|---|---|
| Antimicrobial | Active against Staphylococcus aureus and MRSA | |
| Antifungal | Exhibits antifungal properties | |
| Anticancer | Comparable efficacy to standard treatments |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several compounds structurally similar to (3,5-Dichlorophenyl)methylamine. Results indicated that derivatives with similar substitutions were effective against both Gram-positive bacteria and mycobacterial strains. The most potent derivatives showed submicromolar activity against clinical isolates of MRSA .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of (3,5-Dichlorophenyl)methylamine on various cancer cell lines. The compound demonstrated significant antiproliferative effects, with IC50 values indicating strong potential for further development as an anticancer agent .
Q & A
Basic Research Questions
Q. How can I design a synthetic route for (3,5-Dichlorophenyl)methylamine?
- Methodology : A plausible route involves nucleophilic substitution or reductive amination. For example, reacting 3,5-dichlorobenzyl chloride with isopropylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Alternatively, reductive amination of 3,5-dichlorobenzaldehyde with isopropylamine using NaBH₃CN or H₂/Pd-C could yield the target compound. Ensure inert atmosphere and monitor reaction progress via TLC or GC-MS .
- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~1.1 ppm for isopropyl CH₃, δ ~3.8 ppm for CH₂N), FT-IR (N-H stretch ~3300 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are critical when handling this compound?
- Safety Measures : Use PPE (gloves, goggles, lab coat), avoid inhalation/contact, and work in a fume hood. Store in sealed containers at 2–8°C. Waste disposal must comply with hazardous chemical guidelines, using licensed waste management services .
Q. Which analytical techniques are suitable for purity assessment?
- Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ ~254 nm). Differential Scanning Calorimetry (DSC) can determine melting behavior, while elemental analysis confirms C/H/N/Cl ratios .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence physicochemical properties?
- Structural Insights : X-ray crystallography reveals N–H···N and C–H···π interactions (e.g., distances: 2.8–3.1 Å), which stabilize the lattice and affect solubility. These interactions may correlate with bioavailability in pharmacological studies .
- Implications : Enhanced π-stacking due to the 3,5-dichlorophenyl group could reduce aqueous solubility, necessitating formulation optimization (e.g., co-crystallization with hydrophilic counterions) .
Q. How can low yields in the synthesis be systematically addressed?
- Troubleshooting :
- Catalyst Optimization : Test Pd(II) acetate or Buchwald-Hartwig catalysts for amine coupling steps (e.g., 0.5–2 mol% catalyst loading) .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to improve reaction kinetics.
- Temperature Control : Conduct reactions at 80–100°C for 8–12 hours to balance yield and side reactions .
- Validation : Use DOE (Design of Experiments) to identify critical factors (e.g., molar ratios, solvent purity) impacting yield .
Q. How to resolve discrepancies in reported biological activity data?
- Data Reconciliation :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. CHO) and assay conditions (e.g., incubation time, serum content).
- Compound Purity : Cross-validate studies using HPLC-quantified samples (>98% purity).
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to explain in vivo/in vitro discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
